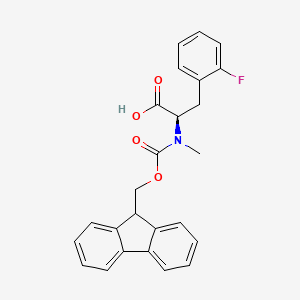

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC13806287

Molecular Formula: C25H22FNO4

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22FNO4 |

|---|---|

| Molecular Weight | 419.4 g/mol |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-8-2-7-13-22(16)26)25(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1 |

| Standard InChI Key | QHOYRXBYNIHFMF-HSZRJFAPSA-N |

| Isomeric SMILES | CN([C@H](CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CN(C(CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CN(C(CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(2-fluorophenyl)propanoic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids. It is primarily used in peptide synthesis and research due to its stability and ability to protect amino groups during chemical reactions. This compound is chiral, with the (R) configuration indicating the specific spatial arrangement of its atoms.

Applications in Research

The compound is widely used in the field of organic synthesis and biochemistry:

-

Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, allowing selective deprotection under mild conditions.

-

Pharmaceutical Research: It serves as a precursor for designing bioactive molecules with fluorinated aromatic systems, which often enhance drug properties such as metabolic stability and binding affinity.

Synthesis Pathway

The synthesis of this compound typically involves:

-

Protection of the amino group with the Fmoc group using fluorenylmethoxycarbonyl chloride.

-

Introduction of the fluorophenyl moiety through nucleophilic substitution or coupling reactions.

-

Resolution or asymmetric synthesis to ensure the desired (R)-configuration.

Crystallography and Structural Insights

Studies on similar compounds reveal that:

-

The fluorenyl system is planar, contributing to conjugation and stability.

-

The carboxylic acid and amide groups form hydrogen bonds in crystalline states, creating a three-dimensional network .

-

Bond lengths and angles confirm typical sp/sp hybridization at key atoms.

Biological Relevance

Fluorinated compounds like this one are significant in medicinal chemistry because:

-

Fluorine atoms enhance lipophilicity and membrane permeability.

-

They can improve metabolic resistance by blocking enzymatic degradation.

Data Table: Key Characteristics

| Parameter | Details |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area (TPSA) | ~78 Ų |

| LogP (Partition Coefficient) | ~4.5 (estimated hydrophobicity) |

Limitations and Challenges

While the compound is highly useful, it poses challenges such as:

-

Limited solubility in water due to its hydrophobic fluorenyl group.

-

Requirement for precise handling to maintain chirality during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume